2-(2-Chlorophenyl)-1-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}ethanone
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Overview
Description
2-(2-CHLOROPHENYL)-1-{2-[3-(METHOXYMETHYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDIN-1-YL}ETHAN-1-ONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxymethyl oxadiazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLOROPHENYL)-1-{2-[3-(METHOXYMETHYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDIN-1-YL}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final product. The key steps include:
Preparation of the Chlorophenyl Group: This can be achieved through chlorination of phenyl compounds under controlled conditions.
Synthesis of the Methoxymethyl Oxadiazole Ring: This involves the reaction of appropriate precursors under conditions that promote the formation of the oxadiazole ring.
Formation of the Piperidine Moiety: This step involves the synthesis of the piperidine ring, which can be achieved through cyclization reactions.
Assembly of the Final Compound: The final step involves the coupling of the chlorophenyl group, the methoxymethyl oxadiazole ring, and the piperidine moiety under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-(2-CHLOROPHENYL)-1-{2-[3-(METHOXYMETHYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenyl derivatives.
Scientific Research Applications
2-(2-CHLOROPHENYL)-1-{2-[3-(METHOXYMETHYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDIN-1-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-CHLOROPHENYL)-1-{2-[3-(METHOXYMETHYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(3-chlorophenyl)ethanone
- 2-chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethan-1-one
Uniqueness
2-(2-CHLOROPHENYL)-1-{2-[3-(METHOXYMETHYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDIN-1-YL}ETHAN-1-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H20ClN3O3 |
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Molecular Weight |
349.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C17H20ClN3O3/c1-23-11-15-19-17(24-20-15)14-8-4-5-9-21(14)16(22)10-12-6-2-3-7-13(12)18/h2-3,6-7,14H,4-5,8-11H2,1H3 |
InChI Key |
OIKGQRVIPULLJB-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NOC(=N1)C2CCCCN2C(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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